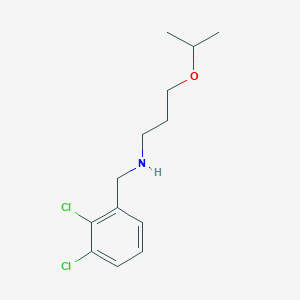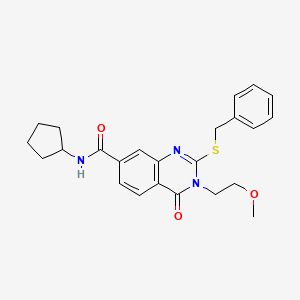
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyridine derivative and belongs to the class of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes by binding to their active sites. The exact binding mode and the nature of the interactions between the compound and the enzymes are yet to be elucidated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme that it inhibits. For example, it has been reported to inhibit the activity of the kinase AKT, which is involved in the regulation of cell growth and survival. Inhibition of AKT by this compound has been shown to induce apoptosis in cancer cells. Similarly, inhibition of phosphodiesterases by this compound has been reported to increase the levels of cyclic nucleotides, which play important roles in various physiological processes, including smooth muscle relaxation and platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biochemical and physiological functions of these enzymes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to handle the compound with care.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide. One of the most important directions is the elucidation of its binding mode and the nature of the interactions with the enzymes that it inhibits. This will provide important insights into the development of more potent and selective inhibitors. Another important direction is the evaluation of its potential as a therapeutic agent for the treatment of various diseases. This will involve the development of more potent and selective inhibitors and the evaluation of their efficacy and safety in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting product is then reacted with 2-bromopyridine-3-carboxamide in the presence of a base to yield the desired compound. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWXALHRUZKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)
![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)


![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)
